CID 87466633

Description

Contextualization within Third-Generation Cephalosporin (B10832234) Antibiotics

Third-generation cephalosporins, including cefpodoxime (B17579), represent a significant advancement in the cephalosporin class. These agents typically exhibit enhanced activity against a broader spectrum of Gram-negative bacteria compared to earlier generations, while retaining useful activity against many Gram-positive organisms. wikipedia.orgwepub.orgresearchgate.netdrugbank.com Cefpodoxime sodium, in particular, is noted for its activity against a wide variety of Gram-positive and Gram-negative bacteria, with some exceptions such as Pseudomonas aeruginosa, Enterococcus, and Bacteroides fragilis. toku-e.comwikipedia.org This characteristic positioning makes it a subject of continued research regarding its efficacy against evolving bacterial resistance patterns.

Historical Development and Evolution of the Cephalosporin Class

The history of cephalosporins traces back to 1945 with the isolation of an antibiotic-producing Cephalosporium fungus from sewage in Sardinia by Giuseppe Brotzu. hbs.edunih.govlupinepublishers.com This fungus was found to produce several antibiotics, including a penicillin with a novel side-chain, penicillin N, and later, cephalosporin C. nih.gov Cephalosporin C was particularly notable for containing a beta-lactam ring but exhibiting resistance to hydrolysis by penicillinase (beta-lactamase) enzymes, a significant problem with penicillin at the time. nih.gov

The isolation of the nucleus of cephalosporin C, known as 7-aminocephalosporanic acid (7-ACA), was a pivotal moment, providing the chemical foundation for the development of numerous semi-synthetic cephalosporin antibiotics. researchgate.netnih.govlupinepublishers.com Modifications to the side chains of the 7-ACA nucleus led to the creation of different generations of cephalosporins, each with distinct antibacterial profiles and increased stability against beta-lactamases. wepub.orgresearchgate.net The first-generation cephalosporins emerged in the 1960s, followed by the second and third generations in the 1970s and 1980s, respectively. wepub.orgresearchgate.nethbs.edu Third-generation cephalosporins, like cefpodoxime, were developed to address limitations of earlier generations, particularly concerning activity against Gram-negative bacteria and improved resistance to beta-lactamases. wepub.orgresearchgate.net Cefpodoxime itself was patented in 1980. toku-e.com

Research Significance of Cefpodoxime Sodium in Contemporary Antimicrobial Science

Cefpodoxime sodium holds significant research importance in contemporary antimicrobial science due to several factors. Its classification as a third-generation cephalosporin provides a basis for studying the effectiveness of this class against current bacterial threats. Research focuses on its in vitro activity against a range of clinical isolates, comparing its potency to other oral beta-lactams and newer antimicrobial agents. nih.govncats.io Studies investigate its stability in the presence of various beta-lactamase enzymes, which is a critical aspect in understanding bacterial resistance mechanisms. toku-e.compsu.edudrugbank.com

Furthermore, research explores the chemical properties and structure-activity relationships of cefpodoxime sodium, seeking to understand how modifications to its core structure or side chains might impact its antibacterial spectrum, potency, and resistance profile. researchgate.netresearchgate.net In vitro kinetic modeling is also employed to study its pharmacokinetic-pharmacodynamic properties, providing detailed information on the time course of its efficacy against bacterial populations. toku-e.compsu.edu The ongoing challenge of bacterial resistance, particularly the emergence of extended-spectrum beta-lactamases (ESBLs) and AmpC beta-lactamases, necessitates continued research into the effectiveness of compounds like cefpodoxime sodium and the development of new strategies to overcome resistance. toku-e.comwepub.orgresearchgate.net

Detailed research findings on the in vitro activity of cefpodoxime have been reported. One study examining 529 clinical isolates found cefpodoxime to be very active against Enterobacteriaceae (MIC90 ≤ 1 mg/l), comparable to cefixime (B193813) and more active than cefuroxime, cefaclor (B193732), and cephalexin (B21000) against these strains. ncats.io Staphylococcus aureus strains showed moderate susceptibility with an MIC90 of 4 mg/l. ncats.io Another multicenter study evaluating the sodium salt of cefpodoxime (RU 51746) against 1,696 bacterial strains reported MIC50 and MIC90 values for various species. For naturally non-beta-lactamase producing Enterobacteriaceae like E. coli, Shigella, and Salmonella, the MIC50-90 range was 0.25-0.5 µg/ml. nih.gov Haemophilus species, including beta-lactamase producers, were highly susceptible with MICs ≤ 0.25 µg/ml. nih.gov However, cefpodoxime was found to be inactive against P. aeruginosa and generally resistant Enterococci. nih.gov

The in vitro activity of cefpodoxime has also been compared to other third-generation cephalosporins like cefixime and ceftriaxone. Studies indicate comparable activity against many Enterobacteriaceae, although activity against staphylococci, enterococci, and Pseudomonas aeruginosa was limited for all three. asm.org

Here is a summary of representative in vitro activity data for cefpodoxime against selected bacterial species:

| Bacterial Species | MIC Range (µg/mL) | Source |

| Enterobacteriaceae (MIC90) | ≤ 1 | ncats.io |

| Staphylococcus aureus (MIC90) | 4 | ncats.io |

| E. coli, Shigella, Salmonella (MIC50-90) | 0.25 - 0.5 | nih.gov |

| Klebsiella (MIC50-90) | 0.12 - 1 | nih.gov |

| Haemophilus influenzae (MIC) | ≤ 0.25 | nih.gov |

| Branhamella catarrhalis (MIC) | 0.12 - 1 | nih.gov |

| Streptococci (Groups A, B, C, G), Pneumococci (MIC50-90) | 0.016 - 0.032 | nih.gov |

| P. aeruginosa | ≥ 64 | nih.gov |

| Enterococci | Resistant | nih.gov |

Note: MIC values can vary depending on the specific strain tested and methodology used.

Research into the interaction of cefpodoxime with metal ions has also been conducted, investigating potential impacts on its antimicrobial activity. An in vitro study explored the interaction of cefpodoxime with zinc and magnesium, suggesting interactions occur at pH 7.4. biomedgrid.com

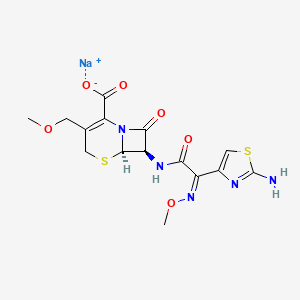

The chemical structure of cefpodoxime features a methoxymethyl group at position 3 and a (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetamino substituent at position 7 of the cephem skeleton. nih.govresearchgate.netresearchgate.net This structure is key to its activity and classification.

Properties

Key on ui mechanism of action |

Cefpodoxime is active against a wide spectrum of Gram-positive and Gram-negative bacteria. Cefpodoxime is stable in the presence of beta-lactamase enzymes. As a result, many organisms resistant to penicillins and cephalosporins, due to their production of beta-lactamase, may be susceptible to cefpodoxime. Cefpodoxime is inactivated by certain extended spectrum beta-lactamases. The bactericidal activity of cefpodoxime results from its inhibition of cell wall synthesis. The active metabolite of cefpodoxime binds preferentially to penicillin binding protein 3, which inhibits production of peptidoglycan, the primary constituent of bacterial cell walls. |

|---|---|

CAS No. |

82619-04-3 |

Molecular Formula |

C15H17N5NaO6S2 |

Molecular Weight |

450.5 g/mol |

IUPAC Name |

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C15H17N5O6S2.Na/c1-25-3-6-4-27-13-9(12(22)20(13)10(6)14(23)24)18-11(21)8(19-26-2)7-5-28-15(16)17-7;/h5,9,13H,3-4H2,1-2H3,(H2,16,17)(H,18,21)(H,23,24);/b19-8-;/t9-,13-;/m1./s1 |

InChI Key |

CQHUQKSVVNWKKT-XYNKDNFRSA-N |

Isomeric SMILES |

COCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N\OC)/C3=CSC(=N3)N)SC1)C(=O)O.[Na] |

Canonical SMILES |

COCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)O.[Na] |

Appearance |

Solid powder |

physical_description |

Solid |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

1.85e-01 g/L |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Cefpodoxime sodium; R 3746; R-3746; R3746; R 3763; R-3763; R3763; U 76253A; U-76253A; U76253A; |

Origin of Product |

United States |

Chemical Synthesis and Structural Elucidation of Cefpodoxime Sodium

Synthetic Pathways for Cefpodoxime (B17579) Acid (Active Moiety) The synthesis of cefpodoxime acid primarily involves the introduction of a specific side chain at the amino group at the C-7 position of a cephalosporin (B10832234) nucleus.google.comquickcompany.inVarious cephalosporin intermediates can serve as starting materials for this process.

Acylation Reactions Utilizing Cephalosporin Intermediates (e.g., 7-aminocephalosporanic acid (7-ACA), 7-amino-3-methoxymethyl-cephalosporanic acid (7-AMCA), deacetyl-7-aminocephalosporanic acid (D-7-ACA)) Acylation reactions are central to the formation of the amide bond at the C-7 position of the cephalosporin core structure. 7-aminocephalosporanic acid (7-ACA) is a widely used starting material for the synthesis of various cephalosporins, including intermediates for cefpodoxime acid.sigmaaldrich.comscientificlabs.ieresearchgate.net7-ACA can undergo modifications, such as the conversion of the 3-acetoxymethyl group to a 3-methoxymethyl group, to yield 7-amino-3-methoxymethyl-cephalosporanic acid (7-AMCA).google.comgoogle.comThis conversion can be achieved by reacting 7-ACA with methanol (B129727) in the presence of catalysts like methanesulfonic acid or boron trifluoride-methanol complex.google.comgoogle.comDeacetyl-7-aminocephalosporanic acid (D-7-ACA), obtained by the hydrolysis of the acetoxymethyl group of 7-ACA, can also be used as a starting material, which is then converted to 7-AMCA.google.comresearchgate.netpatsnap.comuobasrah.edu.iq

The acylation step typically involves the reaction of 7-AMCA with an activated form of the thiazolyl-methoxyiminoacetic acid side chain. google.comquickcompany.in For example, 7-AMCA can react with 2-[2-aminothiazol-4-yl]-2-syn-methoxyimino acetic acid-2-benzothiazolyl thioester (also known as AE active ester or MAEM) to form cefpodoxime acid. google.comquickcompany.ingoogle.com This reaction is often carried out in the presence of a base, such as triethylamine (B128534). google.comquickcompany.ingoogle.com

Catalytic and Solvent System Optimization in Synthesis Various catalysts and solvent systems have been explored to optimize the yield and purity of cefpodoxime acid synthesis. Bases like triethylamine are commonly used in the acylation reaction of 7-AMCA with activated side chains.google.comquickcompany.ingoogle.comOther catalysts mentioned in the synthesis of cephalosporin intermediates or related structures include boron trifluoride diethyl etherate and quaternary ammonium (B1175870) salt catalysts.google.comSolvents play a critical role in the reaction efficiency and product isolation. Examples of solvents used include tetrahydrofuran (B95107), N,N-dimethylacetamide, methanol, acetone, and methylene (B1212753) chloride, often in combination with water.google.comquickcompany.ingoogle.comOptimization efforts aim to utilize more environmentally friendly and less toxic solvents.google.comquickcompany.inmdpi.commdpi.com

Research findings highlight the impact of solvent choice and catalysts on the synthesis. For instance, using alcoholic solvents like methanol in the condensation of 7-AMCA with MAEM has been reported to lower risks and toxicity compared to solvents like tetrahydrofuran or N,N-dimethylformamide. quickcompany.in

Prodrug Formation: Synthesis of Cefpodoxime Proxetil Cefpodoxime acid is not well absorbed orally. To improve oral bioavailability, it is converted into the prodrug cefpodoxime proxetil.patsnap.comfda.govThis involves esterification of the carboxylic acid group at the C-4 position.

Esterification Reactions for Prodrug Design (e.g., with 1-iodoethyl isopropyl carbonate) The synthesis of cefpodoxime proxetil typically involves the esterification of cefpodoxime acid with 1-iodoethyl isopropyl carbonate.researchgate.netnih.govgoogle.comlupinepublishers.comThis reaction forms the 1-(isopropoxycarbonyloxy)ethyl ester linkage characteristic of cefpodoxime proxetil. The esterification is often carried out in the presence of a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), in a suitable solvent like N,N-dimethylacetamide.google.comlupinepublishers.comdrugfuture.comgoogle.com

1-iodoethyl isopropyl carbonate is itself synthesized from precursors like 1-chloroethyl chloroformate, which is reacted with isopropanol (B130326) and subsequently treated with sodium iodide. lupinepublishers.com

Stereochemical Considerations in Prodrug Synthesis (R and S isomers) Cefpodoxime proxetil has multiple stereogenic centers. Specifically, the 1-(isopropoxycarbonyloxy)ethyl group attached to the C-4 carboxyl group contains a stereogenic center, leading to the existence of R and S isomers of cefpodoxime proxetil.researchgate.netnih.govgoogle.comCefpodoxime proxetil is administered as a racemic mixture of these R and S diastereomers.researchgate.netThe ratio of these isomers in the final product can be influenced by the synthesis and purification processes.google.comgoogle.comgoogle.com

Studies have investigated the stereochemical outcome of the esterification reaction and the properties of the individual isomers. The diastereomeric ratio of R to (R+S) isomers in pure cefpodoxime proxetil is typically in the range of 0.5 to 0.6. google.comgoogle.comgoogle.com The synthesis and characterization of the R and S diastereomers of intermediates like AMCA proxetil and cefpodoxime proxetil have been reported. nih.gov

Data Table: Key Intermediates and Reagents in Cefpodoxime Synthesis

| Compound Name | Role in Synthesis |

| 7-aminocephalosporanic acid (7-ACA) | Starting material for cephalosporin core modification |

| 7-amino-3-methoxymethyl-cephalosporanic acid (7-AMCA) | Key intermediate for acylation |

| Deacetyl-7-aminocephalosporanic acid (D-7-ACA) | Alternative starting material |

| (Z)-2-(2-amino-4-thiazolyl)-2-methoxyiminoacetic acid | Source of the C-7 side chain |

| MAEM (AE active ester) | Activated form of the C-7 side chain acid |

| 1-iodoethyl isopropyl carbonate | Esterifying agent for prodrug formation |

Data Table: Examples of Catalysts and Solvents

| Reaction Step | Catalyst Examples | Solvent Examples |

| 7-ACA to 7-AMCA conversion | Methanesulfonic acid, BF3-methanol complex | Methanol |

| Acylation of 7-AMCA with side chain | Triethylamine, DBU | Tetrahydrofuran, N,N-dimethylacetamide, Methanol, Water |

| Esterification of Cefpodoxime Acid | DBU | N,N-dimethylacetamide |

Structural Elucidation and Characterization

Structural elucidation and characterization of cefpodoxime sodium are crucial for confirming its identity, purity, and structural integrity. Various analytical techniques are employed for this purpose.

Chemical Formula and Molecular Weight Significance

The chemical formula of Cefpodoxime Sodium is C₁₅H₁₆N₅NaO₆S₂. toku-e.comnih.govxdbiochems.commolekula.comglentham.com This formula indicates the precise atomic composition of the compound, including one sodium atom as it is the sodium salt form. The molecular weight of Cefpodoxime Sodium is approximately 449.4 g/mol or 449.44 Da. toku-e.comnih.govxdbiochems.commolekula.comglentham.com

The molecular formula and weight are fundamental characteristics used in various aspects of chemical and pharmaceutical analysis, including stoichiometry in synthesis, determination of purity, and characterization using mass spectrometry. The presence of the sodium counterion is essential as it influences the compound's solubility and other physical properties compared to the free acid form.

Here is a data table summarizing the key chemical formula and molecular weight information:

| Property | Value | Unit |

| Chemical Formula | C₁₅H₁₆N₅NaO₆S₂ | - |

| Molecular Weight | 449.4 or 449.44 | g/mol/Da |

Spectroscopic Methods for Structural Confirmation (e.g., Infrared (IR) Spectroscopy)

Spectroscopic methods, such as Infrared (IR) spectroscopy, play a vital role in confirming the structure of cefpodoxime sodium by identifying key functional groups present in the molecule. IR spectroscopy measures the vibrations of atoms within a molecule, producing a spectrum with characteristic absorption peaks at specific wavenumbers.

For cefpodoxime proxetil (a prodrug of cefpodoxime), IR spectra have shown characteristic peaks corresponding to various functional groups, including C-H stretch, N-H stretch (amide), C=N stretch, C-O stretch, and C=O stretch (ketone and amide). rjptonline.orgijrpc.com While specific IR data for cefpodoxime sodium itself were less directly available in the search results compared to its prodrug, the core structural features and functional groups are largely conserved. Studies on related cephalosporins and cefpodoxime proxetil indicate that IR spectroscopy is a standard technique for identification and confirming the presence of expected bonds and functional groups within the β-lactam and dihydrothiazine rings, as well as the side chains.

Research findings often utilize FTIR spectroscopy to assess the compatibility of cefpodoxime proxetil with excipients in formulations by observing if the characteristic peaks of the drug are retained in physical mixtures, indicating no significant chemical interaction. rjptonline.orgijrpc.com This highlights the use of IR in confirming the structural integrity of the compound within different preparations.

Other spectroscopic and analytical techniques mentioned in the context of characterizing cefpodoxime compounds (including the proxetil form) in research include UV-Vis spectrophotometry, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, MS, and IR were used to characterize an impurity in cefpodoxime proxetil), and Mass Spectrometry (MS), often coupled with liquid chromatography (LC-MS/MS). rjptonline.orginnovareacademics.innih.govconicet.gov.arresearchgate.netacs.org These techniques provide complementary information for comprehensive structural elucidation and impurity profiling.

Molecular Mechanism of Action of Cefpodoxime

Inhibition of Bacterial Cell Wall Biosynthesis

Bacterial cell wall synthesis is a complex process involving the formation and cross-linking of peptidoglycan, a rigid polymer essential for cell wall structure patsnap.comtoku-e.com. Cefpodoxime (B17579) inhibits the final stage of this synthesis nafdac.gov.ng.

Targeting Penicillin-Binding Proteins (PBPs)

Cefpodoxime, like other beta-lactam antibiotics, exerts its effect by binding to and inhibiting the activity of specific enzymes located within the bacterial cell membrane, known as penicillin-binding proteins (PBPs) patsnap.comnafdac.gov.ngtoku-e.comdhgpharma.com.vn. PBPs are crucial transpeptidases and carboxypeptidases that catalyze the cross-linking of peptidoglycan strands, a process vital for the structural integrity of the cell wall patsnap.comtoku-e.comtoku-e.com. By binding to these proteins, cefpodoxime prevents the proper formation of the peptidoglycan layer patsnap.comnih.govdrugbank.commedchemexpress.com.

Specific Interaction with PBP3

Research indicates that the active metabolite, cefpodoxime, preferentially binds to penicillin-binding protein 3 (PBP3) nih.govdrugbank.com. PBP3 is particularly important in the final stages of cell division, specifically in the synthesis of the septum that divides the bacterial cell dawalifesciences.com. The preferential binding to PBP3 disrupts this process, leading to the formation of elongated, filamentous bacteria that are unable to divide effectively.

Studies have investigated the binding affinity of cefpodoxime to various PBPs in different bacterial species. For example, research has shown that cefpodoxime (as the active form R-3746) exhibits stronger binding affinity to PBP3 in Escherichia coli and Providencia rettgeri compared to other cephalosporins like cefaclor (B193732) nih.gov.

Disruption of Peptidoglycan Cross-linking

The binding of cefpodoxime to PBPs, particularly PBP3, directly disrupts the transpeptidation reaction, which is the final step in peptidoglycan synthesis patsnap.comncats.io. This reaction involves the formation of peptide cross-links between adjacent peptidoglycan strands, providing rigidity to the cell wall toku-e.com. By inhibiting the enzymes responsible for this cross-linking, cefpodoxime weakens the cell wall structure patsnap.comtoku-e.com.

Bactericidal Properties and Cellular Lysis Induction

The inhibition of peptidoglycan synthesis and the resulting weakened cell wall lead to the bactericidal properties of cefpodoxime patsnap.comdawalifesciences.comncats.iopatsnap.comguidetopharmacology.org. With a compromised cell wall, the bacterial cell is unable to withstand the high internal osmotic pressure patsnap.com. This osmotic imbalance causes water to rush into the cell, leading to swelling and ultimately, cell lysis and death patsnap.comnafdac.gov.ngtoku-e.comdhgpharma.com.vn.

The process of lysis is mediated by bacterial cell wall autolytic enzymes, known as autolysins nafdac.gov.ng. While the exact relationship between PBP inhibition and autolysin activity is not fully understood, it is hypothesized that beta-lactam antibiotics like cefpodoxime may interfere with an autolysin inhibitor, further contributing to cell wall degradation and lysis nafdac.gov.ng.

The bactericidal action of cefpodoxime is effective against a broad spectrum of Gram-positive and Gram-negative bacteria patsnap.comdawalifesciences.com.

Representative MIC Values for Cefpodoxime

| Bacterial Species | MIC Range (µg/mL) | Source |

| Klebsiella pneumoniae | 8 - 64 | toku-e.comtoku-e.com |

| Haemophilus influenzae | 0.032 - 1 | toku-e.comtoku-e.com |

| Staphylococcus aureus | ≤ 4 (MIC90) | ncats.io |

| Streptococcus pneumoniae | ≤ 0.5 (susceptible), 1 (intermediate), ≥ 2 (resistant) | dhgpharma.com.vn |

| Neisseria gonorrhoeae | ≤ 0.5 (susceptible) | dhgpharma.com.vn |

Note: MIC values can vary depending on the specific strain and testing methodology.

Mechanisms of Bacterial Resistance to Cefpodoxime

Enzymatic Inactivation by Beta-Lactamases

Beta-lactamases are enzymes produced by bacteria that hydrolyze the beta-lactam ring, rendering beta-lactam antibiotics inactive wikipedia.orgagscientific.com. This is a primary mechanism of resistance to cefpodoxime (B17579). fda.govpfizer.com

Stability against Common Penicillinases and Cephalosporinases

Cefpodoxime demonstrates stability in the presence of some beta-lactamases, including certain penicillinases and cephalosporinases produced by both Gram-negative and Gram-positive bacteria. fda.govdrugbank.compharmasynth.in This stability allows it to retain activity against many organisms that are resistant to penicillins and earlier-generation cephalosporins due to the production of these common enzymes. drugbank.com Cefpodoxime shows good stability towards common plasmid-mediated beta-lactamases, including the TEM-1 enzyme frequently found in Haemophilus influenzae. researchgate.net

Hydrolysis by Extended-Spectrum Beta-Lactamases (ESBLs)

Despite its stability against some beta-lactamases, cefpodoxime is susceptible to hydrolysis and inactivation by certain extended-spectrum beta-lactamases (ESBLs). drugbank.compharmasynth.in ESBLs are a group of beta-lactamases, often derived from TEM-1, TEM-2, or SHV-1 enzymes through point mutations, that are capable of hydrolyzing third-generation cephalosporins like cefpodoxime and aztreonam. wikipedia.orgnih.govasm.orgasm.orgnih.gov The presence of ESBLs is a significant mechanism of resistance to cefpodoxime in Gram-negative bacteria, particularly in Escherichia coli and Klebsiella pneumoniae. nih.govbsac.org.ukliofilchem.com

Synergistic Action with Beta-Lactamase Inhibitors (e.g., Clavulanic Acid)

Beta-lactamase inhibitors such as clavulanic acid can protect beta-lactam antibiotics from degradation by beta-lactamase enzymes. nih.govmims.comwikipedia.orgontosight.ai Clavulanic acid works by binding to and inactivating beta-lactamases, often through a suicidal mechanism. nih.govnih.govbiolife-publisher.it While cefpodoxime has some inherent stability, its activity against bacteria producing certain beta-lactamases, particularly ESBLs, can be enhanced in the presence of beta-lactamase inhibitors. asm.orgmdpi.com The synergy between extended-spectrum cephalosporins like cefpodoxime and clavulanic acid is a principle used in phenotypic tests for detecting ESBL production in bacteria. bsac.org.ukliofilchem.comnih.govnih.govoup.com

Alterations in Penicillin-Binding Proteins (PBPs)

Penicillin-binding proteins (PBPs) are the bacterial enzymes that are the targets of beta-lactam antibiotics. drugbank.compharmasynth.inpatsnap.com Alterations in these proteins can lead to decreased affinity for the antibiotic, thus conferring resistance. oup.comasm.orgoup.comfrontiersin.org Resistance to cefpodoxime can occur through alterations of PBPs. fda.govpfizer.com This mechanism is particularly important in some Gram-positive bacteria like Streptococcus pneumoniae and Neisseria gonorrhoeae. asm.orgoup.comfrontiersin.orgresearchgate.netresearchgate.net

Mutagenesis and Conformational Changes in PBP Active Sites

Resistance mediated by altered PBPs often involves mutations in the genes encoding these proteins. oup.comfrontiersin.org These mutations can lead to amino acid substitutions, particularly in or near the active site of the PBP, which reduce the binding affinity of cefpodoxime. asm.orgfrontiersin.orgresearchgate.netcore.ac.uknih.gov These changes can also induce conformational changes in the PBP structure, further hindering the effective binding and acylation by the antibiotic. core.ac.uknih.govnih.gov For example, mutations in PBP2 of Neisseria gonorrhoeae have been shown to lower the affinity for cephalosporins and restrict conformational changes needed for acylation. core.ac.uknih.gov

Reduced Outer Membrane Permeability

Reduced permeability of the bacterial outer membrane is another mechanism contributing to resistance, primarily in Gram-negative bacteria. oup.comnih.govnih.gov The outer membrane acts as a barrier, and reduced influx of the antibiotic into the periplasmic space, where PBPs are located, can decrease its effectiveness. oup.comnih.gov Changes in outer membrane proteins, such as the loss or modification of porins, can lead to decreased permeability to beta-lactam antibiotics, including cefpodoxime. oup.comnih.gov This mechanism can contribute to low-level beta-lactam resistance. nih.govresearchgate.net

Modifications and Loss of Porin Channels

Porin channels in the outer membrane of Gram-negative bacteria play a crucial role in the uptake of hydrophilic antibiotics like cefpodoxime. oup.comnih.gov Modifications or the complete loss of these porin channels can reduce the influx of the antibiotic into the bacterial cell, thereby contributing to resistance. oup.comnih.gov Specifically, alterations in major outer membrane proteins (OMPs) such as OmpF and OmpC have been associated with decreased susceptibility to cefpodoxime in Escherichia coli. nih.govasm.org These changes can be due to mutations in regulatory genes like mar or ompB, or to alterations within the porin genes themselves through insertions, deletions, or point mutations. nih.gov Interruption of porin genes by insertion sequences is a common cause of porin loss in Enterobacteriaceae. nih.gov Studies have indicated that porin alterations, while sometimes overlooked, play a key role in beta-lactam resistance, particularly when co-occurring with beta-lactamase production. nih.govresearchgate.net

Efflux Pump Systems in Bacterial Resistance

Efflux pumps are active transport systems in bacteria that can pump antibiotic molecules out of the cell, reducing their intracellular concentration below therapeutic levels. efda.gov.etnih.gov This mechanism contributes to antibiotic resistance, including resistance to cephalosporins. efda.gov.etnih.gov Overexpression of efflux pumps has been observed in some antibiotic-resistant bacterial isolates. asm.org

Genetic Basis of Resistance Development

The development of resistance to cefpodoxime has a significant genetic basis, involving the acquisition of resistance genes and the regulation of chromosomal gene expression. nih.gov

Plasmid-Mediated Resistance Gene Acquisition

The acquisition of genes encoding beta-lactamases through mobile genetic elements like plasmids is a major mechanism of resistance to beta-lactam antibiotics. oup.comnih.govasm.orgnih.gov Plasmid-mediated beta-lactamases can hydrolyze and inactivate cefpodoxime. efda.gov.etoup.com Extended-spectrum beta-lactamases (ESBLs), often encoded on plasmids, can confer resistance to extended-spectrum cephalosporins. asm.orgnih.govplos.org Additionally, transmissible plasmids can acquire genes for AmpC enzymes, allowing these cephalosporinases to appear in bacteria that otherwise lack or poorly express a chromosomal blaAmpC gene, such as Escherichia coli and Klebsiella pneumoniae. nih.govasm.org Examples of plasmid-mediated AmpC gene families include CIT and DHA. asm.orgasm.org

Chromosomal Gene Expression and Regulation (e.g., ampC β-lactamase gene)

The chromosomal ampC gene, present in many Gram-negative bacteria, encodes an AmpC beta-lactamase capable of hydrolyzing cephalosporins. nih.govnordicbiolabs.seworktribe.com While the expression of the chromosomal ampC gene in some bacteria like Escherichia coli is typically low due to a weak promoter and a transcriptional attenuator, mutations can lead to enhanced production of the AmpC enzyme. asm.orgresearchgate.netasm.orgworktribe.com These mutations, particularly in the chromosomal ampC promoter region, can result in enzyme hyper-production and contribute to resistance to extended-spectrum cephalosporins, including cefpodoxime. asm.orgworktribe.comnih.gov Specific mutations at positions -32, -42, and -13 insertions in the E. coli chromosomal ampC promoter have been strongly associated with resistance. worktribe.comnih.gov Overexpression of chromosomal AmpC is a significant problem in infections caused by bacteria like Enterobacter aerogenes and Enterobacter cloacae. nih.gov

Phenotypic Characterization of Resistance Profiles

Phenotypic characterization of bacterial isolates is essential for determining their susceptibility to cefpodoxime and identifying potential resistance mechanisms. This involves testing the minimum inhibitory concentration (MIC) of cefpodoxime against bacterial strains. wikipedia.orgfrontiersin.org Resistance breakpoints for cefpodoxime have been defined for various bacterial species. efda.gov.etnafdac.gov.ng Phenotypic tests, such as disk diffusion methods and broth dilution methods, are used to assess susceptibility and detect the presence of resistance mechanisms like ESBLs and AmpC beta-lactamases. asm.orgasm.orgnepjb.com For instance, screening tests for ESBL production may involve evaluating resistance to cefpodoxime, although false-positive results can occur due to other resistance mechanisms like TEM-1 beta-lactamase production combined with porin changes or modest elevation of chromosomal AmpC. nih.govasm.orgresearchgate.netnih.gov Phenotypic methods utilizing combinations of cefpodoxime with inhibitors like clavulanic acid or cloxacillin (B1194729) can aid in the detection of AmpC activity. asm.orgasm.org

Table 1: Examples of Phenotypic Resistance Data for Cefpodoxime

| Organism | Susceptible Breakpoint (μg/ml) | Intermediate Breakpoint (μg/ml) | Resistant Breakpoint (μg/ml) | Source |

| Enterobacteriaceae | ≤2 | 4 | ≥8 | efda.gov.et |

| Staphylococcus spp. | ≤2 | 4 | ≥8 | efda.gov.et |

| Haemophilus spp. | ≤2 | Not defined | Not defined | efda.gov.et |

| Neisseria gonorrhoeae | ≤0.5 | Not defined | Not defined | efda.gov.et |

| Streptococcus pneumoniae | ≤0.5 | Not defined | Not defined | efda.gov.et |

Note: Breakpoints may vary slightly depending on the guidelines followed (e.g., NCCLS, EUCAST). efda.gov.etnafdac.gov.ng

Table 2: Prevalence of Cefpodoxime Resistance in E. coli Isolates from a Study

| Source of Isolates | Number of E. coli Isolates Tested | Percentage Resistant to Cefpodoxime | Source |

| Household dogs | 224 | 31.3% (n = 70) | frontiersin.org |

Table 3: Phenotypic Resistance of Gram-Negative Bacteria Against Cefpodoxime in a Tertiary Hospital

| Gram-Negative Bacteria | Resistance against Cefpodoxime | Source |

| E. coli | Higher resistance | nepjb.com |

| P. aeruginosa | Higher resistance | nepjb.com |

| Other GNB | Higher resistance | nepjb.com |

Pharmacokinetic and Pharmacodynamic Pk/pd Research of Cefpodoxime in Preclinical Models

Prodrug Conversion and Bioactivation Kinetics

Cefpodoxime (B17579) proxetil is an ester prodrug designed to improve the oral absorption of the active compound, cefpodoxime. After oral administration, the prodrug undergoes hydrolysis to yield the biologically active cefpodoxime. researchgate.netresearchgate.net

Enzymatic De-esterification in Gastrointestinal Tract and Systemic Circulation

The conversion of cefpodoxime proxetil to cefpodoxime primarily occurs through enzymatic de-esterification. This hydrolysis takes place in the gastrointestinal tract, specifically in the intestinal wall, and also in the systemic circulation by non-specific esterases. researchgate.netuobaghdad.edu.iqresearchgate.net Studies in rabbit intestine in vitro have shown enzymatic hydrolysis of cefpodoxime proxetil in both luminal washings and mucosal homogenate. The activity in the mucosal homogenate was mainly found in the soluble fraction. researchgate.net This enzymatic conversion is crucial for the systemic availability of the active drug.

Quantitative Assessment of Active Metabolite Formation

Quantitative assessment of the formation of the active metabolite, cefpodoxime, involves measuring its concentrations in biological fluids like plasma or serum following administration of the prodrug. Studies in humans and domestic animals indicate that cefpodoxime proxetil is de-esterified in vivo to the active cefpodoxime. researchgate.netresearchgate.net Following oral administration of cefpodoxime proxetil, peak plasma concentrations of cefpodoxime are observed, indicating the extent of prodrug conversion and absorption of the active form. researchgate.netresearchgate.netresearchgate.net For instance, in studies with cefpodoxime proxetil doses equivalent to 100 to 400 mg of cefpodoxime, average peak plasma concentrations of cefpodoxime ranged from 1.0 to 4.5 mg/L, occurring between 1.9 and 3.1 hours after administration. researchgate.netresearchgate.netresearchgate.net

Pharmacokinetics in Animal Models (e.g., Rats, Dogs, Dolphins)

Preclinical pharmacokinetic studies in various animal models provide valuable insights into the absorption, distribution, and elimination of cefpodoxime.

Oral Absorption and Bioavailability in Animal Species

Cefpodoxime proxetil is absorbed from the gastrointestinal tract after oral administration. researchgate.net The oral bioavailability of cefpodoxime from cefpodoxime proxetil varies among species. In dogs, the absolute bioavailability of oral cefpodoxime proxetil formulations has been estimated to be approximately 35-36%. researchgate.net In humans, the absolute bioavailability is reported to be around 50%. researchgate.netresearchgate.netnih.govuq.edu.au Absorption can be influenced by factors such as the presence of food. researchgate.netuobaghdad.edu.iqnih.gov

Distribution into Various Tissues and Fluids (e.g., Lung, Muscle, Cerebrospinal Fluid)

Cefpodoxime distributes into various tissues and fluids in animal models. Studies in human and domestic animals suggest good penetration into most tissues. researchgate.net In piglets, cefpodoxime has been shown to penetrate cerebrospinal fluid (CSF), with CSF/plasma AUC ratios demonstrating approximately 5% penetration following a single oral dose of cefpodoxime proxetil suspension. researchgate.net This indicates that while some penetration into the central nervous system occurs, the levels are significantly lower than in plasma. In rats, cefpodoxime has been reported to distribute widely and rapidly in tested tissues, with the highest levels observed in the liver. science.gov In dogs, cefpodoxime was readily distributed to skin, with average free Cmax in subcutaneous fluid reported. researchgate.net

Elimination Pathways and Clearance Mechanisms (e.g., Renal Excretion)

Cefpodoxime is primarily eliminated from the body through renal excretion. researchgate.netresearchgate.netuq.edu.au In dogs, urinary excretion of unchanged cefpodoxime is a major elimination route, with an apparent elimination half-life of approximately 5-6 hours after oral administration. researchgate.netresearchgate.net In humans, about 80% of the absorbed cefpodoxime dose is excreted unchanged in urine. researchgate.netuq.edu.au The disposition of cefpodoxime can be altered in subjects with impaired renal function, leading to an increased half-life and decreased plasma and renal clearance. researchgate.net

Pharmacokinetic Parameters in Dogs (Oral Cefpodoxime Proxetil)

| Parameter | 5 mg/kg Dose (Mean ± SD) | 10 mg/kg Dose (Mean ± SD) |

| Cmax (µg/mL) | 13.66 ± 6.30 | 27.14 ± 4.56 |

| t1/2 (h) | 3.01 ± 0.49 | 4.72 ± 1.46 |

| AUC0–∞ (µg·h/mL) | 82.94 ± 30.17 | 107.71 ± 30.79 |

| Free Cmax in subcutaneous fluid (µg/mL) | 1.70 ± 0.55 | 3.06 ± 0.93 |

Data derived from comparative plasma pharmacokinetics study in beagle dogs. researchgate.net

Cefpodoxime Penetration into CSF in Piglets (10 mg/kg oral cefpodoxime proxetil)

| Parameter | Mean ± SD |

| Plasma Cmax (mg/L) | 23.3 ± 12.9 |

| Plasma tmax (h) | 3.9 ± 1.4 |

| Plasma AUC0-inf (mg/L.h) | 237 ± 129 |

| CSF/plasma AUC0-inf ratio | ~5% |

Data derived from CSF pharmacokinetics study in piglets. researchgate.net

Studies have also been conducted to evaluate the population pharmacokinetics of cefpodoxime in bottlenose dolphins (Tursiops truncatus) following oral administration of cefpodoxime proxetil. researchgate.netresearchgate.net

Plasma Protein Binding Characteristics in Animal Sera

Plasma protein binding is a significant factor influencing the distribution and elimination of a drug. While specific detailed data on cefpodoxime sodium plasma protein binding solely in various animal sera from the search results are limited, information on protein binding in general is available. Serum protein binding of cefpodoxime is reported to be approximately 40%, principally to albumin. This binding is non-saturable. hpra.ie

Influence of Physiological Conditions (e.g., Diabetes) on Animal Pharmacokinetics

Physiological conditions, such as diabetes, can significantly alter the pharmacokinetic profile of drugs. Studies in streptozotocin-induced diabetic rats have investigated the impact of diabetes on cefpodoxime pharmacokinetics. nih.govnih.govresearchgate.net

In these studies, diabetic rats showed lower plasma concentrations of cefpodoxime compared to non-diabetic rats after oral administration of cefpodoxime proxetil. nih.gov The mean Area Under the Curve (AUC) and maximum concentration (Cmax) of cefpodoxime were significantly decreased in diabetic rats by approximately half compared to normal rats at oral doses of both 10 and 20 mg/kg. nih.gov This decrease in plasma exposure was attributed to augmented clearance of cefpodoxime in diabetic rats. nih.gov However, the time to achieve maximum concentration (Tmax) remained unchanged, suggesting that oral absorption was not altered in diabetic rats. nih.gov In vitro serum protein binding studies using the ultracentrifugation technique also indicated that protein binding in diabetic rats remained unchanged, suggesting no influence of protein binding on the elevated clearance. nih.gov The lowered plasma exposure of cefpodoxime, a renally eliminated drug, in diabetic rats was concluded to be due to enhanced glomerular filtration. nih.gov

Table 1: Summary of Cefpodoxime Pharmacokinetic Parameters in Normal and Diabetic Rats

| Parameter | Normal Rats (Oral) | Diabetic Rats (Oral) | Significance (p-value) |

| AUC | Higher | Lower (approx. half) | < 0.01 |

| Cmax | Higher | Lower | < 0.01 |

| Tmax | Unchanged | Unchanged | Not significant |

| Clearance | Lower | Augmented | Significant |

| Protein Binding | Unchanged | Unchanged | Not significant |

Note: This table is intended to be interactive in a digital format, allowing for sorting and filtering.

Drug-Drug Interactions Affecting Bioavailability and Excretion (e.g., Histamine (B1213489) H2-antagonists, antacids, probenecid)

Cefpodoxime's bioavailability and excretion can be influenced by co-administration with other drugs.

Concomitant administration of high doses of antacids (such as sodium bicarbonate and aluminum hydroxide) or histamine H2-antagonists reduces the peak plasma levels of cefpodoxime by 24% to 42% and the extent of absorption by 27% to 32%. fda.gov The rate of absorption is not altered by these medications. fda.gov Studies have shown that bioavailability is decreased by approximately 30% when cefpodoxime is administered with drugs that neutralize gastric pH or inhibit acid secretions. hpra.iedhgpharma.com.vnnafdac.gov.ngtmda.go.tz Therefore, it is recommended that antacids of the mineral type and H2 blockers like ranitidine, which increase gastric pH, should be taken 2 to 3 hours after cefpodoxime administration. dhgpharma.com.vntmda.go.tz

Probenecid, a drug known to inhibit renal excretion of certain compounds, reduces the excretion of cephalosporins, including cefpodoxime. hpra.iedhgpharma.com.vnnafdac.gov.ngtmda.go.tz This interaction results in an approximately 31% increase in the Area Under the Curve (AUC) and a 20% increase in peak cefpodoxime plasma levels. fda.gov

In Vitro Pharmacodynamics and Antimicrobial Efficacy Assessment

In vitro pharmacodynamic studies are essential for evaluating the antimicrobial efficacy of cefpodoxime against various bacterial isolates.

Determination of Minimum Inhibitory Concentrations (MICs) against Bacterial Isolates

Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. MICs of cefpodoxime have been determined against a range of bacterial isolates. fda.govnih.gov

For instance, in a study involving bacterial pathogens from horses, the MIC of cefpodoxime required to inhibit the growth of 90% of isolates (MIC90) was determined for several species. nih.gov The MIC90 for Salmonella enterica was 0.38 µg/mL, for Escherichia coli was 1.00 µg/mL, for Pasteurella spp. was 0.16 µg/mL, for Klebsiella spp. was 0.19 µg/mL, and for beta-hemolytic streptococci was 0.09 µg/mL. nih.gov

In another context, the MIC range of cefpodoxime for E. coli ATCC 25922 has been reported as 0.25-1 µg/mL. jrespharm.com Studies have also assessed the activity of cefpodoxime in combination with beta-lactamase inhibitors, showing that the addition of ETX1317 restored cefpodoxime activity to ≤1 μg/mL across tested isolates that were broadly insensitive to cefpodoxime alone due to the presence of ESBLs and carbapenemases. nih.govacs.org

Table 2: Cefpodoxime MIC90 Values for Common Equine Bacterial Pathogens

| Bacterial Species | MIC90 (µg/mL) |

| Salmonella enterica | 0.38 |

| Escherichia coli | 1.00 |

| Pasteurella spp. | 0.16 |

| Klebsiella spp. | 0.19 |

| Beta-hemolytic streptococci | 0.09 |

Note: This table is intended to be interactive in a digital format, allowing for sorting and filtering.

Bacterial Time-Kill Curve Analysis

Bacterial time-kill curve analysis provides detailed information about the rate and extent of bacterial killing by an antibiotic over time at different concentrations. nih.govresearchgate.net This approach offers more insight into the time course of antibacterial efficacy than MIC values alone. nih.gov

In vitro pharmacodynamic chamber models have been used to evaluate the bacterial time-kill curves associated with simulated cefpodoxime regimens against bacteria such as Haemophilus influenzae and Streptococcus pneumoniae. asm.org These studies involve quantifying the number of viable bacteria over time by taking samples at selected intervals and plating them onto agar. asm.org Time-kill assays allow for the study of both concentration-dependent and time-dependent bactericidal activities of antimicrobial agents. jrespharm.com

Studies have shown that cefpodoxime exhibits bactericidal and time-dependent properties against certain bacteria. nih.gov Time-kill curves can illustrate the reduction in bacterial counts over time at concentrations above the MIC. asm.orgnih.gov For example, against S. pneumoniae isolates, time-kill curve data showed a greater than 3 log10 reduction in bacterial counts by 9 hours across different simulated regimens. asm.org

Pharmacodynamic Parameters (e.g., EC50 values, AUC/MIC, T>MIC)

Pharmacodynamic parameters are used to correlate drug exposure with antimicrobial effect. Key parameters for beta-lactam antibiotics like cefpodoxime include the time that the unbound drug concentration remains above the Minimum Inhibitory Concentration (T>MIC) and the ratio of the Area Under the Curve to the MIC (AUC/MIC). bioone.org The EC50 value, representing the antibiotic concentration necessary to produce 50% of the maximum effect, is also a relevant pharmacodynamic parameter. nih.gov

Pharmacokinetic-pharmacodynamic models based on unbound antibiotic concentrations have been developed to describe the antimicrobial efficacy of cefpodoxime. nih.gov The EC50 values of cefpodoxime have been found to be consistent with its respective MIC values. nih.gov Studies comparing cefpodoxime and cefixime (B193813) in in vitro kinetic models have shown that cefpodoxime has higher potency against S. pneumoniae strains compared to cefixime, as indicated by lower EC50 values. nih.gov

For cephalosporins, the time above the MIC (T>MIC) is considered a critical pharmacodynamic index, with recommendations suggesting that the unbound drug concentration should exceed the MIC for 50-100% of the dosing interval for optimal efficacy. bioone.org Preclinical pharmacokinetic studies combined with in vitro PK/PD evaluations and oral efficacy studies in animal models are used to estimate effective clinical doses based on these parameters. nih.govacs.org

Table 3: Cefpodoxime EC50 Values Against Specific Bacterial Strains

| Bacterial Strain | EC50 (mg/L) |

| Haemophilus influenzae | 0.04 |

| Moraxella catarrhalis | 0.12 |

| Streptococcus pneumoniae (penicillin sensitive) | 0.02 |

| Streptococcus pneumoniae (penicillin intermediate) | 0.09 |

Note: This table is intended to be interactive in a digital format, allowing for sorting and filtering.

Spectrum of Activity against Gram-Positive and Gram-Negative Pathogens (in vitro)

Cefpodoxime exhibits a broad spectrum of in vitro activity against a variety of Gram-positive and Gram-negative bacteria. toku-e.comnih.govwikipedia.orgdrugbank.comfda.gov It is generally stable in the presence of many plasmid-mediated beta-lactamases, which can confer resistance to other penicillins and cephalosporins. toku-e.comnih.govdrugbank.comfda.gov However, its activity can be affected by certain extended-spectrum beta-lactamases (ESBLs). toku-e.comnih.govdrugbank.comfda.gov

Notable susceptible Gram-positive organisms include Streptococcus pyogenes and penicillin-susceptible Streptococcus pneumoniae. wikipedia.orgfda.govfda.govnih.gov Against Staphylococcus aureus, cefpodoxime shows activity, including against penicillinase-producing strains, but it is inactive against methicillin-resistant Staphylococcus aureus (MRSA). fda.gov

Against Gram-negative pathogens, cefpodoxime is active against Haemophilus influenzae (including beta-lactamase-producing strains), Moraxella catarrhalis (including beta-lactamase-producing strains), and many Enterobacteriaceae such as Escherichia coli, Proteus mirabilis, and Klebsiella pneumoniae. toku-e.comwikipedia.orgfda.govfda.govpsu.edu Exceptions to its Gram-negative spectrum include Pseudomonas aeruginosa and Bacteroides fragilis. toku-e.comwikipedia.orgdrugbank.com

Representative minimum inhibitory concentration (MIC) values reported for cefpodoxime against some key pathogens are shown in the table below:

| Pathogen | MIC Range (µg/mL) | Source |

| Haemophilus influenzae | ≤0.03 – 1 | toku-e.comwikipedia.org |

| Neisseria gonorrhoeae | 0.004 – 0.06 | wikipedia.org |

| Streptococcus pyogenes | ≤0.004 – 2 | wikipedia.org |

| Klebsiella pneumoniae | 8 – 64 | toku-e.com |

These in vitro susceptibility data provide a baseline for assessing the potential effectiveness of cefpodoxime against different bacterial species.

Integrated Pharmacokinetic/Pharmacodynamic Modeling

Integrated PK/PD modeling combines pharmacokinetic data (what the body does to the drug) and pharmacodynamic data (what the drug does to the bacteria) to predict antimicrobial efficacy and optimize dosing strategies. oup.comkarger.com This approach offers a more comprehensive understanding of antibiotic activity compared to simple MIC values alone, as it considers the dynamic nature of drug concentrations in vivo. psu.eduresearchgate.net

Development of In Vitro Kinetic Models Simulating In Vivo Conditions

In vitro kinetic models are designed to simulate the changing drug concentrations observed in the body over time, mimicking in vivo pharmacokinetic profiles. nih.govpsu.eduresearchgate.net These dynamic models provide a more realistic assessment of antibiotic activity than static time-kill studies where drug concentrations remain constant. researchgate.net

Studies utilizing in vitro models to simulate human serum concentration-time curves of cefpodoxime (derived from cefpodoxime proxetil administration) have been conducted to evaluate its activity against various pathogens, including Escherichia coli, Proteus mirabilis, Proteus vulgaris, Klebsiella pneumoniae, Enterobacter cloacae, Haemophilus influenzae, Staphylococcus aureus, and Streptococcus pyogenes. psu.edu These models allow for the study of bacterial kill kinetics under conditions that more closely resemble the in vivo situation. psu.edu

Furthermore, in vitro kinetic models have been employed to compare the antibacterial activity of cefpodoxime and other antibiotics against key respiratory pathogens like Haemophilus influenzae, Moraxella catarrhalis, and Streptococcus pneumoniae, simulating various human pharmacokinetic profiles of unbound antibiotic concentrations. nih.govresearchgate.net

Correlation of PK/PD Indices with Bacteriological Efficacy in Animal Models

Animal infection models are essential for correlating PK/PD indices with actual bacteriological efficacy in a living system. Studies in these models have demonstrated that for beta-lactam antibiotics, the duration for which unbound drug concentrations exceed the MIC (fT > MIC) is the most predictive parameter for antibacterial efficacy. oup.comkarger.comnih.gov

Preclinical models of infection, such as the murine neutropenic thigh model, have been used to confirm the PK/PD target for cefpodoxime. nih.govacs.org These studies have shown that achieving unbound drug concentrations above the MIC for a certain percentage of the dosing interval is associated with bacterial killing and improved outcomes. nih.govacs.org For cephalosporins like cefpodoxime, an fT > MIC of ≥ 50% has been shown to be associated with efficacy in preclinical models. nih.govacs.org This PK/PD driver and magnitude appear consistent regardless of the resistance phenotype of the bacteria studied. nih.govacs.org

Predictive Simulations for Optimizing Antimicrobial Exposure in Preclinical Settings

PK/PD models, once validated with in vitro and in vivo data, can be used to perform predictive simulations. asm.orgnih.govresearchgate.net These simulations are valuable tools for optimizing antimicrobial exposure in preclinical settings and informing the design of future studies. asm.orgnih.gov

By integrating pharmacokinetic data from preclinical species with in vitro pharmacodynamic data, models can predict bacterial response under different dosing regimens and against strains with varying susceptibilities. asm.orgnih.govresearchgate.net This allows researchers to explore a wide range of scenarios in silico, considering factors such as protein binding, tissue distribution, and variability in pharmacokinetics, without the need for extensive and labor-intensive physical experiments. asm.orgnih.gov

Predictive simulations based on PK/PD models can help in comparing the potential efficacy of different antibiotics and dosing regimens, ultimately aiding in the selection of optimal treatment strategies in preclinical development. researchgate.net Furthermore, models developed from in vitro data have shown the capability to predict outcomes in in vivo animal studies, highlighting their translational potential.

Advanced Analytical Methodologies for Cefpodoxime Sodium and Its Research Derivatives

Chromatographic Techniques for Separation and Purity Profiling

High-Performance Liquid Chromatography (HPLC)

Development of Stability-Indicating HPLC Methods (ICH Guidelines)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the development of stability-indicating methods for pharmaceutical compounds like Cefpodoxime (B17579) sodium. Stability-indicating methods are essential to quantify the active pharmaceutical ingredient accurately in the presence of its degradation products, impurities, and excipients. scispace.comakjournals.com The International Conference on Harmonisation (ICH) guidelines, particularly ICH Q1A(R2) on stability testing, necessitate stress testing to understand the inherent stability characteristics of a drug substance. scispace.comakjournals.com

Stress degradation studies for cefpodoxime (often studied as the proxetil ester prodrug, which is hydrolyzed to the active cefpodoxime) typically involve exposure to various conditions, including acidic, alkaline, oxidative, thermal (dry and wet heat), and photolytic degradation. scispace.comakjournals.comakjournals.comresearchgate.net An ideal stability-indicating HPLC method must effectively separate the main drug peak from peaks corresponding to its degradation products. scispace.comakjournals.com

Several reversed-phase HPLC methods have been developed and validated according to ICH guidelines for cefpodoxime proxetil, demonstrating their ability to resolve the drug from its degradation products. scispace.comakjournals.comakjournals.comresearchgate.net For instance, a method using a C18 column with a mobile phase of methanol (B129727) and phosphate (B84403) buffer (pH 4.0) has been shown to separate cefpodoxime proxetil and its degradation products, including the R and S isomers. scispace.comresearchgate.net Another method employed acetonitrile (B52724) and ammonium (B1175870) acetate (B1210297) buffer (pH 6) on a C18 column. akjournals.comakjournals.com These methods involve monitoring the eluate using a UV detector at wavelengths such as 252 nm or 254 nm. scispace.comakjournals.comakjournals.comresearchgate.net

The validation of these stability-indicating HPLC methods includes parameters such as specificity, which is demonstrated by the separation of the drug from its degradation products under stress conditions. scispace.comakjournals.com

Thin-Layer Chromatography (TLC) for Stability Screening

Thin-Layer Chromatography (TLC) serves as a valuable, simple, and rapid technique for the initial screening of drug stability and the detection of degradation products. researchgate.netresearchgate.net For cephalosporins, including cefpodoxime proxetil, TLC methods have been developed and validated as stability-indicating procedures. researchgate.netresearchgate.netnih.gov

TLC is typically performed on precoated plates, often silica (B1680970) gel, with a suitable mobile phase system optimized to achieve good separation of the drug from potential degradation products. researchgate.netresearchgate.netnih.gov Visualization of the separated compounds can be achieved using UV detection or by spraying with visualizing reagents like Dragendorff's reagent, which can reveal spots corresponding to the drug and its related substances. researchgate.net

Stability-indicating TLC methods for cefpodoxime proxetil have been reported using stationary phases like silica gel G 60F254 or RP-18 F(254). researchgate.netnih.gov Mobile phases consisting of mixtures of solvents such as toluene, methanol, and chloroform (B151607) have been employed. nih.gov These methods have demonstrated the ability to separate cefpodoxime proxetil from its degradation products formed under stress conditions like acid and alkali hydrolysis. nih.gov The Rf values of the drug and its degradation products are distinct, allowing for their identification and assessment of degradation. nih.gov

Gas Chromatography (GC) for Residual Solvent Analysis

Gas Chromatography (GC) is the preferred technique for the determination of residual solvents in pharmaceutical substances, including APIs like Cefpodoxime sodium. shimadzu.comptfarm.plscielo.br Residual solvents are volatile organic chemicals used or produced during the manufacturing process that are not completely removed. shimadzu.comptfarm.pl Controlling residual solvents is crucial due to their potential toxicity and their influence on the efficacy and stability of the drug product. shimadzu.com

ICH guideline Q3C provides limits for residual solvents in pharmaceuticals, classifying them based on their toxicity. shimadzu.comnih.gov GC, particularly coupled with headspace sampling (Headspace GC or HS-GC), is widely used for this analysis because it is well-suited for volatile compounds and minimizes contamination of the GC system. ptfarm.plscielo.brnih.gov

In HS-GC, the solid or liquid sample is placed in a sealed vial and heated to establish an equilibrium between the volatile components in the sample and the gas phase above it (headspace). ptfarm.plscielo.brnih.gov An aliquot of this headspace gas is then injected into the GC system for separation and detection, commonly using a Flame Ionization Detector (FID). scielo.brresearchgate.net

While specific GC methods for residual solvents in Cefpodoxime sodium were not detailed in the search results, the general principles apply. Methods for residual solvent analysis in other APIs using HS-GC and FID, employing columns like DB-624, have been developed and validated according to ICH guidelines, demonstrating specificity, linearity, precision, and accuracy. scielo.brresearchgate.net These methods are designed to quantify residual solvents at specified limits. shimadzu.comnih.gov

Mass Spectrometry for Identification and Quantitative Analysis

Mass Spectrometry (MS), often coupled with chromatographic techniques like Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS), is a powerful tool for the identification and quantitative analysis of pharmaceutical compounds, including Cefpodoxime sodium, its degradation products, and metabolites. nih.govlupinepublishers.comglobalresearchonline.net

Identification of Degradation Products and Metabolites

LC-MS and LC-MS/MS (tandem mass spectrometry) are particularly useful for the identification and structural elucidation of degradation products and impurities in Cefpodoxime proxetil and, by extension, Cefpodoxime sodium. nih.govlupinepublishers.comglobalresearchonline.net By analyzing the fragmentation patterns obtained from MS/MS experiments, the structures of unknown compounds can be deduced by comparing them to the fragmentation of the parent drug. nih.govlupinepublishers.com

Studies on cefpodoxime proxetil have utilized LC-MSn (multiple stage mass spectrometry) and LC-High-Resolution Mass Spectrometry (LC-HRMS) to characterize impurities and degradation products formed under various stress conditions (acidic, alkaline, oxidative, thermal, UV). nih.govlupinepublishers.com For example, cefpodoxime acid has been identified as a typical degradation impurity of cefpodoxime proxetil based on its molecular ion peak and fragmentation pattern in mass spectra, consistent with the molecular weight of cefpodoxime acid. nih.gov These studies help in understanding the degradation pathways of the drug. nih.govlupinepublishers.comglobalresearchonline.net

MS is also invaluable in drug metabolism studies, aiding in the identification of metabolites formed in biological systems. globalresearchonline.net While specific details on Cefpodoxime sodium metabolites identified by MS were not extensively covered, LC-MS is a standard technique for such investigations in preclinical and clinical studies. globalresearchonline.netiosrjournals.org

Quantitative Mass Spectrometry in Preclinical Pharmacokinetic Studies

Quantitative mass spectrometry, often in the form of LC-MS/MS or Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS), is widely applied in preclinical pharmacokinetic studies to determine drug concentrations in biological matrices such as plasma or serum. dntb.gov.uaresearchgate.netvin.com These methods offer high sensitivity and specificity, which are essential for quantifying drugs at low concentrations in complex biological samples. iosrjournals.org

For cefpodoxime, UPLC-MS/MS methods have been used to determine its concentrations in plasma samples collected during pharmacokinetic studies in animals, such as Beagle dogs and bottlenose dolphins. dntb.gov.uavin.com These methods involve chromatographic separation followed by detection and quantification using a mass spectrometer in modes like Selected Reaction Monitoring (SRM) or Selected Ion Monitoring (SIM) to enhance selectivity and sensitivity. iosrjournals.org The quantitative data obtained from these studies are used to calculate pharmacokinetic parameters like peak plasma concentration (Cmax), time to reach peak concentration (Tmax), and half-life (T1/2). dntb.gov.uavin.com

Method Validation Parameters in Analytical Research (Linearity, Accuracy, Precision, Limit of Detection (LOD), Limit of Quantitation (LOQ), Specificity, Robustness, System Suitability)

Analytical method validation is a critical process in pharmaceutical research and quality control to ensure that an analytical procedure is suitable for its intended purpose. wjarr.com The validation parameters are typically defined by guidelines from regulatory bodies like the ICH (e.g., ICH Q2(R1)). wjarr.comresearchgate.netscispace.com For methods used in the analysis of Cefpodoxime sodium and its derivatives, key validation parameters include:

Linearity: Demonstrates that the analytical method provides results that are directly proportional to the concentration of the analyte within a defined range. scispace.comwjarr.comresearchgate.netscispace.com This is typically assessed by analyzing a series of standards at different concentrations and plotting the response (e.g., peak area) against the concentration. scispace.comscispace.com

Accuracy: Measures the closeness of the test results obtained by the method to the true value. scispace.comwjarr.comresearchgate.net It is often determined by applying the method to samples with known concentrations or by spiking placebo samples with known amounts of the analyte (recovery studies). scispace.comscispace.comresearchgate.net

Precision: Assesses the agreement among individual test results when the method is applied repeatedly to multiple samplings of the same homogeneous sample. scispace.comwjarr.comresearchgate.net Precision can be evaluated at different levels, including repeatability (intra-assay precision) and intermediate precision (inter-assay precision, involving different analysts, equipment, or days). wjarr.comscispace.com

Limit of Detection (LOD): The lowest concentration of the analyte in a sample that can be detected, but not necessarily quantified, under the stated experimental conditions. scispace.comwjarr.comresearchgate.net

Limit of Quantitation (LOQ): The lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable accuracy and precision. scispace.comwjarr.comresearchgate.net LOD and LOQ are often calculated based on the standard deviation of the response and the slope of the calibration curve. scispace.com

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and excipients. scispace.comwjarr.comscispace.com This is particularly important for stability-indicating methods. scispace.comakjournals.com

Robustness: Evaluates the capacity of the method to remain unaffected by small, deliberate variations in method parameters. scispace.comwjarr.comresearchgate.net Examples of parameters that can be varied include mobile phase composition, flow rate, column temperature, and detection wavelength. scispace.comakjournals.com

System Suitability: Tests performed to ensure that the chromatographic system is functioning correctly at the time of analysis. scispace.comwjarr.comresearchgate.netscispace.com These tests typically involve injecting a standard solution and evaluating parameters such as tailing factor, plate count (theoretical plates), and resolution between peaks. scispace.com

Validation studies for HPLC and other analytical methods used for cefpodoxime and its derivatives have demonstrated acceptable results for these parameters, confirming their suitability for quantitative analysis and stability testing. scispace.comnih.govresearchgate.netscispace.comresearchgate.net

Table 1: Example Validation Parameters for a Cefpodoxime Analytical Method

| Parameter | Typical Range/Acceptance Criteria (Illustrative) |

| Linearity (r²) | > 0.999 |

| Accuracy (% Recovery) | 98-102% |

| Precision (% RSD) | < 2% |

| LOD | Varies depending on method sensitivity |

| LOQ | Varies depending on method sensitivity |

| Specificity | Separation of analyte from impurities/degradants |

| Robustness | Results within acceptable limits despite variations |

| System Suitability | Tailing factor < 2.0, Resolution > 2.0, etc. |

Table 2: Examples of HPLC Conditions for Cefpodoxime Analysis

| Parameter | Example 1 scispace.comresearchgate.net | Example 2 akjournals.comakjournals.com |

| Column | C18 (e.g., Phenomenex ODS) | C18 (e.g., Phenomenex Luna) |

| Mobile Phase | Methanol:Phosphate Buffer (pH 4.0) (65:35) | Acetonitrile:50 mM Ammonium Acetate (pH 6) (45:55) |

| Flow Rate | 1 mL/min | 1 mL/min |

| Detection | UV at 252 nm | UV at 254 nm |

| Retention Time | Varies | Varies |

Formulation Science and Stability Research of Cefpodoxime Sodium

Strategies for Solubility and Dissolution Rate Enhancement

Poor water solubility of cefpodoxime (B17579) proxetil presents a significant challenge in developing oral formulations with adequate dissolution characteristics and bioavailability. nih.govnih.govrjptonline.org Several approaches have been investigated to overcome this limitation.

Particle Size Reduction and Micronization

Reducing the particle size of a drug substance increases its surface area, which can lead to improved wetting and a higher dissolution rate, especially for poorly soluble compounds. Micronization, a process that reduces particle size typically into the micrometer range, has been explored as a strategy to enhance the solubility and dissolution rate of cefpodoxime proxetil. nih.govresearchgate.netrjptonline.org Studies have indicated that particle size reduction achieved during the formulation process of microparticles contributes to improved dissolution rates. nih.govresearchgate.net

Polymeric Microparticle Formulations (e.g., Methylcellulose, Sodium Alginate, Chitosan)

Polymeric microparticles have been investigated as carriers to enhance the solubility and dissolution rate of cefpodoxime proxetil. Polymers such as methylcellulose, sodium alginate, and chitosan (B1678972) have been used in the preparation of microparticles. nih.govresearchgate.netnih.govsigmaaldrich.com These polymers can be precipitated onto the surface of the drug particles, influencing their surface morphology and wettability. nih.govresearchgate.net The use of these polymers has demonstrated a marked increase in the dissolution rate compared to the pure drug. nih.govresearchgate.netnih.gov The improved dissolution is attributed to the wetting effect of the polymers, altered surface morphology, and the micronization of drug particles during the formulation process. nih.govresearchgate.net

Research has characterized these polymeric microparticles in terms of solubility, drug content, particle size, thermal behavior, surface morphology, and in vitro drug release. nih.govresearchgate.netnih.gov For instance, studies have shown that the solubility of cefpodoxime proxetil in formulations with polymers was increased compared to the pure drug, potentially due to particle size reduction and the adsorption/co-precipitation of polymers on the drug surface. nih.gov Table 1 presents illustrative data on the practical yield, solubility, and particle size of cefpodoxime proxetil microparticle formulations with different polymers. nih.gov

| Formulation Type | Practical Yield (%) | Solubility (µg/ml) | Particle Size (nm) |

| Pure Cefpodoxime Proxetil | - | 266.67 ± 2.90 | 5760 |

| Microparticles (e.g., with polymers) | 96-97 | Increased | Reduced |

Note: Data is illustrative and based on findings where polymeric microparticles increased solubility and reduced particle size compared to the pure drug. Specific values for each polymer type varied. nih.gov

Polymeric matrices using materials like HPMC, sodium alginate, and chitosan have also been explored in the development of sustained-release tablets of cefpodoxime proxetil, where the polymer concentration influenced the drug release rate. ajptonline.com

Nanoplex Formulations (Drug-Polyelectrolyte Complexes)

Nanoplex formulations, specifically amorphous drug-polyelectrolyte nanoparticle complexes, represent another promising strategy for enhancing the solubility and dissolution rate of poorly soluble drugs, including weakly acidic and basic compounds. humanjournals.comresearchgate.netmdpi.com This approach involves the complexation of a charged drug molecule with an oppositely charged polyelectrolyte in an aqueous solution, leading to the formation of nanoscale complexes. humanjournals.comresearchgate.netbiotech-asia.org

The formation of these nanoplexes is driven by electrostatic interactions between the drug and the polyelectrolyte. researchgate.netbiotech-asia.org This interaction can restrict the drug's molecular mobility, hindering crystallization upon precipitation and resulting in an amorphous form with enhanced solubility and dissolution rate. researchgate.netmdpi.com Studies on other poorly soluble drugs have shown that nanoplex formulations can exhibit significantly higher dissolution rates and solubility compared to raw drug crystals. humanjournals.combiotech-asia.org For example, a study on hydrochlorothiazide (B1673439) nanoplex showed a 30-fold increase in solubility and a faster dissolution rate. biotech-asia.org While specific data for cefpodoxime sodium nanoplexes were not extensively detailed in the search results, the underlying principle of using drug-polyelectrolyte complexes for solubility enhancement is applicable to charged cefpodoxime species. The process typically involves mixing ionized drug solutions with oppositely charged polyelectrolyte solutions, leading to charge neutralization and the formation of nanoscale complexes. researchgate.netbiotech-asia.org

Stability and Degradation Kinetics of Cefpodoxime Formulations

The stability of pharmaceutical formulations is crucial for maintaining their quality, safety, and efficacy throughout their intended shelf life. Cefpodoxime compounds, as beta-lactam antibiotics, are susceptible to degradation through various pathways. nih.gov Stability studies are conducted to understand the degradation kinetics and identify factors that influence the stability of cefpodoxime formulations.

Stress Degradation Studies (Acid Hydrolysis, Alkaline Hydrolysis, Oxidation, Thermal Degradation, Photodegradation)

Stress degradation studies, also known as forced degradation studies, are performed to evaluate the intrinsic stability of a drug substance and to identify potential degradation pathways and products under various harsh conditions. researchgate.netakjournals.comajpsonline.com For cefpodoxime compounds, these studies typically involve exposure to conditions such as acid hydrolysis, alkaline hydrolysis, oxidation, thermal stress (dry and wet heat), and photodegradation (UV and visible light). researchgate.netakjournals.comajpsonline.comresearchgate.net

Research on cefpodoxime proxetil has shown that the drug is susceptible to degradation under various stress conditions. researchgate.netakjournals.comresearchgate.net Significant degradation has been observed under basic, oxidizing, and UV light conditions. researchgate.net Acid and alkali hydrolysis can lead to the cleavage of the beta-lactam ring, a common degradation pathway for cephalosporins. nih.govajpsonline.com Oxidative degradation can occur through exposure to oxidizing agents like hydrogen peroxide. researchgate.netakjournals.comajpsonline.com Thermal degradation involves the decomposition of the drug at elevated temperatures. researchgate.netakjournals.comajpsonline.comderpharmachemica.com Photodegradation is induced by exposure to light. researchgate.netakjournals.comajpsonline.com

Stability-indicating analytical methods, such as high-performance liquid chromatography (HPLC), are developed and validated to separate and quantify the intact drug in the presence of its degradation products. researchgate.netakjournals.comresearchgate.net These methods are essential for monitoring the degradation process and assessing the stability of formulations under stress conditions. researchgate.netakjournals.com Kinetic studies of degradation under specific stress conditions, such as acidic and oxidative degradation, can be performed at different temperatures to determine reaction rates and activation energies. researchgate.netakjournals.com

Accelerated Stability Testing and Shelf-Life Prediction (ICH Guidelines)

Accelerated stability testing is conducted under exaggerated storage conditions (e.g., higher temperature and humidity) to rapidly increase the rate of chemical degradation or physical changes of a drug substance or product. ich.orgnih.govmdpi.com This allows for the prediction of long-term stability and the determination of a tentative shelf life. ich.orgnih.goveuropa.eu These studies are typically performed according to guidelines established by the International Conference on Harmonisation (ICH), such as ICH Q1A(R2). ich.orgnih.govmdpi.com

ICH guidelines specify standard storage conditions and testing frequencies for accelerated and long-term stability studies. ich.orgnih.gov For accelerated studies, common conditions include 40 °C ± 2 °C / 75% RH ± 5% RH for a minimum of 6 months. ich.orgnih.govmdpi.com Long-term studies are typically conducted at 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH for a longer duration, covering the proposed shelf life. ich.orgnih.gov

Data from accelerated stability studies, along with long-term data, are used to evaluate the stability profile of the drug product and predict its shelf life. ich.orgeuropa.eu Statistical analysis, often using regression analysis, is employed to determine the degradation rate and estimate the time at which the drug content would fall below the acceptable limit or when significant degradation products would exceed their limits. ich.orgeuropa.eu Extrapolation of shelf life beyond the period covered by long-term data is possible under certain conditions, as outlined in ICH guidelines, particularly when accelerated and long-term data show minimal change. ich.orgeuropa.eu Accelerated predictive stability (APS) studies, which use a wider range of conditions over shorter periods, have also emerged as a tool to predict long-term stability more rapidly. nih.govmdpi.commdpi.com

Studies on cefpodoxime proxetil formulations, including polymeric microparticles, have demonstrated excellent stability on storage under accelerated conditions. nih.govresearchgate.net This indicates that appropriate formulation strategies can contribute to the stability of cefpodoxime compounds.

Excipient Compatibility and Interaction Studies

Excipient compatibility studies are crucial in pre-formulation to ensure that the active pharmaceutical ingredient (API) does not interact adversely with the inactive ingredients in a formulation, which could compromise stability, efficacy, or safety. For cefpodoxime proxetil, studies have been conducted to assess its compatibility with various commonly used pharmaceutical excipients.

Fourier Transform Infrared (FTIR) spectroscopy and Differential Scanning Calorimetry (DSC) are frequently employed techniques for these studies. FTIR spectroscopy helps identify potential chemical interactions by observing shifts or changes in characteristic peaks of the drug and excipients when mixed. DSC, on the other hand, can reveal physical interactions or changes in the thermal behavior of the drug in the presence of excipients, such as changes in melting point or the appearance of new thermal events.